molecular formula C13H20N2O4 B11055799 ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate

ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B11055799
M. Wt: 268.31 g/mol
InChI Key: UHKSITGUWRJJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a tetrahydropyran moiety, and an ethyl ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Introduction of the Tetrahydropyran Moiety: This step involves the protection of the hydroxyl group followed by the formation of the tetrahydropyran ring through an intramolecular cyclization reaction.

    Coupling of the Amino Group: The tetrahydropyran moiety is then coupled with an appropriate amine, such as tetrahydro-2H-pyran-4-ylmethylamine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the ester group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-{[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO]METHYL}-3-ISOXAZOLECARBOXYLATE: shares structural similarities with other isoxazole derivatives and tetrahydropyran-containing compounds.

Uniqueness

  • The unique combination of the isoxazole ring and the tetrahydropyran moiety in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 5-[(oxan-4-ylmethylamino)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-2-18-13(16)12-7-11(19-15-12)9-14-8-10-3-5-17-6-4-10/h7,10,14H,2-6,8-9H2,1H3

InChI Key

UHKSITGUWRJJGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCC2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.